molecular formula C17H15N3O4S B2946667 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-59-0

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2946667
CAS No.: 864976-59-0
M. Wt: 357.38
InChI Key: ZBIVIICDQCOMBE-ZCXUNETKSA-N
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Description

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with 2-methoxyethylamine, followed by nitration to introduce the nitro group. The final step involves the formation of the benzamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of functionalized benzothiazole compounds .

Scientific Research Applications

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-24-10-9-19-14-8-7-13(20(22)23)11-15(14)25-17(19)18-16(21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIVIICDQCOMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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